

Application of Oveporexton in Elucidating Sleep-Wake Neurobiology

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Compound of Interest

Compound Name: Oveporexton

Cat. No.: B15617484

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Application Notes

Introduction

Oveporexton (TAK-861) is a novel, investigational, orally bioavailable, selective orexin receptor 2 (OX2R) agonist.[1][2] Unlike orexin antagonists designed to promote sleep, **oveporexton** is engineered to mimic the effects of the endogenous neuropeptide orexin A, a key regulator of wakefulness.[2][3] Narcolepsy Type 1 (NT1) is a chronic neurological disorder characterized by the profound loss of orexin-producing neurons in the hypothalamus, leading to a state of orexin deficiency.[1][2] This deficiency manifests as excessive daytime sleepiness (EDS), cataplexy (sudden loss of muscle tone triggered by strong emotions), disrupted nighttime sleep, and other debilitating symptoms.[1][4] **Oveporexton**, by selectively activating OX2R, aims to restore orexin signaling in the brain, thereby addressing the fundamental pathophysiology of NT1.[5][6] The study of **oveporexton** provides a unique pharmacological tool to probe the role of OX2R activation in the regulation of sleep-wake cycles and associated symptoms.

Mechanism of Action

Orexin neuropeptides (orexin-A and orexin-B) are produced by a specific group of neurons in the lateral hypothalamus and play a crucial role in maintaining wakefulness and regulating arousal.[7][8] They exert their effects by binding to two G-protein coupled receptors: orexin

receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1] While both receptors are involved in a range of physiological responses, OX2R is particularly implicated in the promotion of wakefulness.[1] **Oveporexton** is designed as a selective agonist for OX2R.[1][5] By binding to and activating OX2R, **oveporexton** is intended to compensate for the lack of endogenous orexin, thereby promoting wakefulness, reducing cataplexy, and stabilizing the sleep-wake cycle.[5][6]

Key Experimental Findings

Clinical trials of **oveporexton** in patients with Narcolepsy Type 1 have demonstrated significant improvements in both objective and subjective measures of wakefulness and cataplexy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from Phase IIb and Phase III clinical trials of **oveporexton** in adults with Narcolepsy Type 1.

Table 1: Effects of **Oveporexton** on Objective and Subjective Measures of Wakefulness

Endpoint	Dosing Regimen	Baseline (Mean)	Change from Baseline at Week 8/12	Placebo Comparison	Citation
Maintenance of Wakefulness Test (MWT) Sleep Latency (minutes)	0.5 mg twice daily	3.6-5.6	+12.5	Statistically significant improvement (p≤0.001)	[9][10]
2.0 mg twice daily	3.6-5.6	+23.5	Statistically significant improvement (p≤0.001)	[9][10]	
2.0 mg followed by 5.0 mg daily	3.6-5.6	+25.4	Statistically significant improvement (p≤0.001)	[9]	
7.0 mg once daily	3.6-5.6	+15.0	Statistically significant improvement (p≤0.001)	[9]	
2.0 mg twice daily (Phase III)	~5 minutes	Wakefulness within normative range (≥20 min) for the majority of participants	Statistically significant improvement (p<0.001)	[4][11]	
Epworth Sleepiness Scale (ESS) Score	0.5 mg twice daily	18.0-19.0	-8.9	Statistically significant reduction (p≤0.004)	[9][10]

2.0 mg twice daily	18.0-19.0	-13.8	Statistically significant reduction (p≤0.004)	[9][10]
2.0 mg followed by 5.0 mg daily	18.0-19.0	-12.8	Statistically significant reduction (p≤0.004)	[9]
7.0 mg once daily	18.0-19.0	-11.3	Statistically significant reduction (p≤0.004)	[9]
2.0 mg twice daily (Phase III)	N/A	~85% of participants achieved scores comparable to healthy individuals (≤10)	Statistically significant improvement (p<0.001)	[4][12]

Table 2: Effects of **Oveporexton** on Cataplexy and Disease Severity

Endpoint	Dosing Regimen	Baseline (Mean/Median)	Change from Baseline at Week 8/12	Placebo Comparison	Citation
Weekly Cataplexy Rate (WCR)	2.0 mg twice daily	15.7-31.1 episodes/week	Significant reduction	Statistically significant reduction (p<0.05)	[9][10]
2.0 mg followed by 5.0 mg daily	15.7-31.1 episodes/week	Significant reduction	Statistically significant reduction (p<0.05)	[9]	
Phase III (all doses)	N/A	Median reduction of >80%	Statistically significant reduction (p<0.001)	[4][11]	
Median Cataplexy-Free Days per Week	Phase III (all doses)	0	Increased to 4-5 days	Statistically significant improvement	[11][12]
Narcolepsy Severity Scale (NSS-CT) Total Score	Phase III (all doses)	N/A	>70% of participants reported the lowest severity level	Statistically significant improvement	[4][12]
Patient Global Impression of Change (PGI-C)	Phase III (all doses)	N/A	Nearly 97% of treated participants reported improvements	Statistically significant improvement	[4]

Experimental Protocols

The clinical evaluation of **oveporexton** in studying sleep-wake cycles in narcolepsy has primarily involved randomized, double-blind, placebo-controlled trials.

Protocol: Phase IIb Clinical Trial (TAK-861-2001 / NCT05687903)

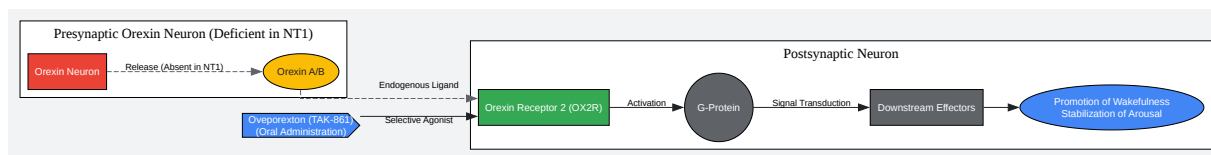
- Objective: To evaluate the efficacy, safety, and tolerability of multiple doses of **oveporexton** in adults with Narcolepsy Type 1.[\[10\]](#)[\[13\]](#)
- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[\[10\]](#)
- Participant Population: Adults aged 18 to 70 years with a confirmed diagnosis of Narcolepsy Type 1.[\[10\]](#)[\[13\]](#)
- Intervention: Participants were randomized to one of four dosing arms of **oveporexton** or a matching placebo for 8 weeks.[\[10\]](#)[\[13\]](#)
 - **Oveporexton** 0.5 mg twice daily
 - **Oveporexton** 2.0 mg twice daily
 - **Oveporexton** 2.0 mg followed by 5.0 mg daily
 - **Oveporexton** 7.0 mg once daily
 - Placebo
- Primary Endpoint: Change from baseline in the average sleep latency as measured by the Maintenance of Wakefulness Test (MWT) at week 8.[\[9\]](#)[\[10\]](#)
- Secondary Endpoints:
 - Change from baseline in the Epworth Sleepiness Scale (ESS) score at week 8.[\[9\]](#)[\[10\]](#)
 - Change in the weekly cataplexy rate, tracked via participant diaries.[\[9\]](#)[\[10\]](#)
- Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), with a focus on insomnia, urinary urgency, and frequency.[\[9\]](#)[\[13\]](#)

Protocol: Phase III Clinical Trials (FirstLight - TAK-861-3001 and RadiantLight - TAK-861-3002)

- Objective: To confirm the efficacy and safety of **oveporexton** in a larger population of adults with Narcolepsy Type 1.[4][12]
- Study Design: Two global, double-blind, placebo-controlled studies.[4][12]
- Participant Population: 273 adult patients across 19 countries with Narcolepsy Type 1.[4][5]
- Intervention: Participants were treated with one of two doses of **oveporexton** or placebo for 12 weeks.[4][12]
 - **Oveporexton** 1 mg twice daily
 - **Oveporexton** 2 mg twice daily
 - Placebo
- Primary and Secondary Endpoints: A comprehensive set of 14 endpoints were investigated, including:[4][5]
 - Objective measures of wakefulness (MWT).
 - Patient-reported measures of wakefulness (ESS).
 - Weekly cataplexy rate.
 - Symptom severity (NSS-CT).
 - Quality of life.
- Long-term Extension: Over 95% of participants who completed the studies enrolled in an ongoing long-term extension study.[4][5]

Visualizations

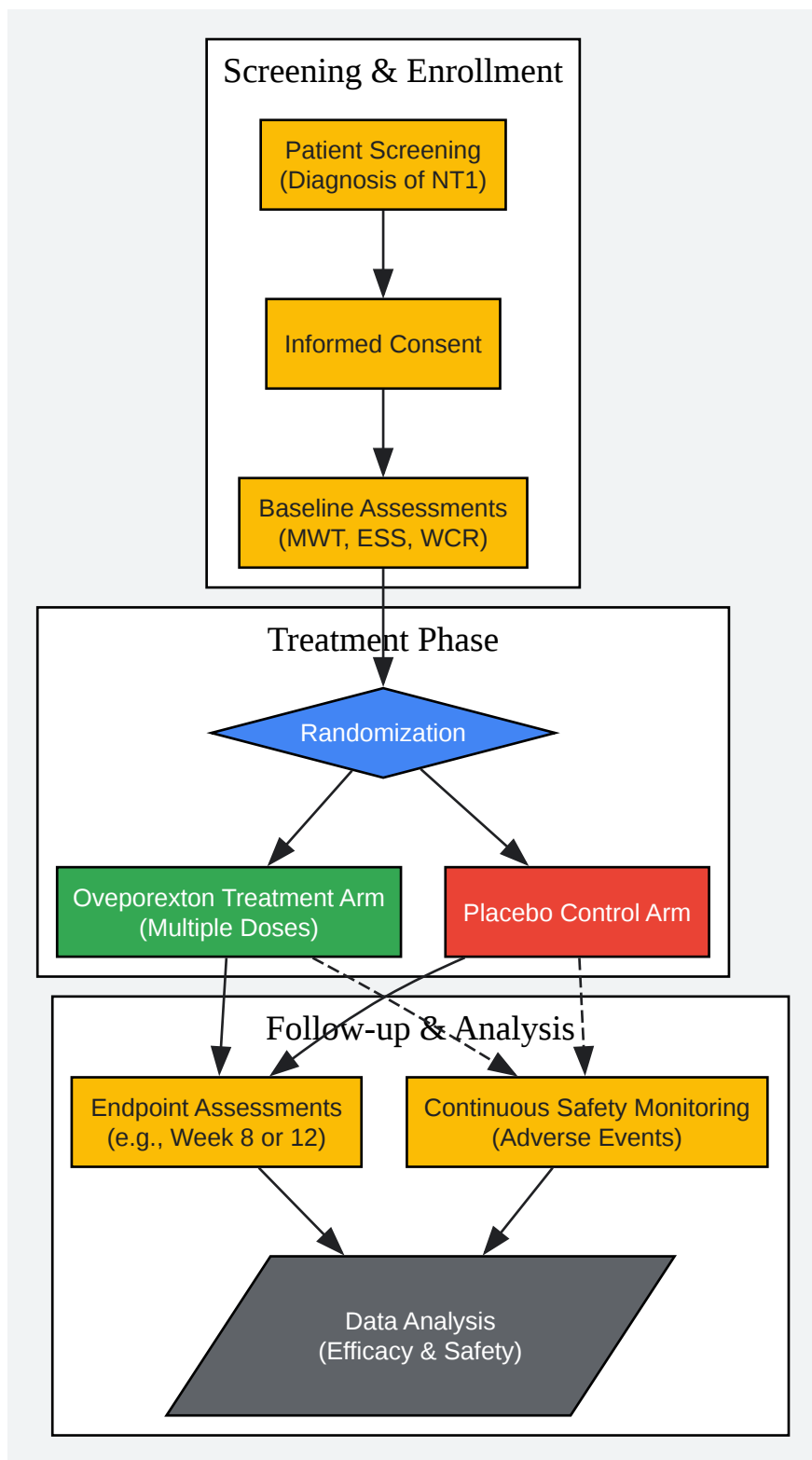
Signaling Pathway of **Oveporexton**



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Caption: **Oveporexton** acts as a selective agonist at the Orexin Receptor 2 (OX2R).

Experimental Workflow for Clinical Trials



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Caption: Workflow of randomized, placebo-controlled trials for **Oveporexton**.

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